Lithium nitrate

Description

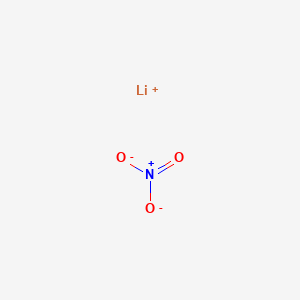

Structure

2D Structure

Properties

CAS No. |

7790-69-4 |

|---|---|

Molecular Formula |

LiNO3 |

Molecular Weight |

69.0 g/mol |

IUPAC Name |

lithium;nitrate |

InChI |

InChI=1S/Li.NO3/c;2-1(3)4/q+1;-1 |

InChI Key |

IIPYXGDZVMZOAP-UHFFFAOYSA-N |

SMILES |

[Li+].[N+](=O)([O-])[O-] |

Canonical SMILES |

[Li+].[N+](=O)([O-])[O-] |

Other CAS No. |

7790-69-4 |

physical_description |

Lithium nitrate appears as a white to light yellow colored crystalline solid. Denser than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. May cause the acceleration of the burning of combustible materials. Prolonged exposure to heat or flames may result in an explosion. DryPowder, Liquid; Liquid; OtherSolid |

Pictograms |

Oxidizer; Irritant |

Synonyms |

LiNO3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Anhydrous Lithium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydrous lithium nitrate (LiNO₃) is a critical precursor in the synthesis of various materials, including advanced battery cathodes and specialized ceramics. Its hygroscopic nature necessitates well-defined synthesis and handling protocols to ensure the anhydrous state required for many applications. This technical guide provides an in-depth overview of the primary synthesis methods for anhydrous this compound, complete with experimental protocols, comparative data, and process visualizations.

Core Synthesis Methodologies

The production of anhydrous this compound primarily revolves around two key stages: the formation of this compound via a neutralization reaction and the subsequent dehydration of the resulting product. An alternative, direct approach involves a molten salt reaction.

Neutralization of a Lithium Source with Nitric Acid

The most common route to this compound involves the acid-base neutralization of a lithium-containing precursor, typically lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH), with nitric acid (HNO₃).[1][2][3]

-

Using Lithium Carbonate: The reaction with lithium carbonate is driven by the formation of carbonic acid (H₂CO₃), which readily decomposes into water and carbon dioxide gas. The effervescence of CO₂ is a visual indicator of the reaction's progress.[4][5] The balanced chemical equation is:

Li₂CO₃ + 2HNO₃ → 2LiNO₃ + H₂O + CO₂[6]

-

Using Lithium Hydroxide: The reaction with lithium hydroxide is a direct neutralization to form this compound and water.[7] The balanced chemical equation is:

LiOH + HNO₃ → LiNO₃ + H₂O[7]

The choice between lithium carbonate and lithium hydroxide often depends on cost, purity, and handling considerations. Industrial processes may use technical grade reactants and incorporate purification steps to remove impurities like sodium, potassium, calcium, magnesium, and sulfate ions.[2][3]

Dehydration of Hydrated this compound

This compound is deliquescent and readily forms a hydrate, most commonly the trihydrate (LiNO₃·3H₂O).[1] Therefore, a critical step in producing the anhydrous salt is the removal of water. Several techniques are employed:

-

Thermal Drying: The hydrated salt can be dried in an oven. Temperatures between 120°C and 180°C are often cited.[8] For a very dry product, heating for several days or fusing the salt under vacuum may be necessary.[8]

-

Vacuum Drying: To achieve a low moisture content, vacuum drying is frequently employed. This method is often combined with heating. Pressures of -0.02 to -0.092 MPa and temperatures ranging from 100°C to 180°C are reported in patent literature.[3]

-

Evaporation to Molten Salt: A more direct method to ensure an anhydrous product is to evaporate the this compound solution until the temperature of the solution reaches the molten state of this compound (melting point: 255°C).[1] Temperatures between 260°C and 350°C are used to obtain a molten salt, which is then cooled and dispersed to yield the anhydrous product.[9][10]

Direct Synthesis in a Molten State

An alternative to aqueous synthesis is the direct reaction of anhydrous lithium carbonate with anhydrous ammonium nitrate in a molten state at temperatures between 230°C and 250°C.[11] This process directly yields molten, anhydrous this compound. The reaction is as follows:

Li₂CO₃ + 2NH₄NO₃ → 2LiNO₃ + 2NH₃ + H₂O + CO₂[11]

This method avoids the handling of large volumes of water and the subsequent energy-intensive evaporation and drying steps.

Comparative Data of Synthesis Parameters

The following table summarizes key quantitative data for the different synthesis and drying methods.

| Parameter | Neutralization with Li₂CO₃/LiOH | Thermal Drying | Vacuum Drying | Evaporation to Molten Salt | Molten Salt Reaction |

| Starting Materials | Li₂CO₃ or LiOH, HNO₃ (40-98%) | Hydrated LiNO₃ | Hydrated LiNO₃ | LiNO₃ solution | Anhydrous Li₂CO₃, Anhydrous NH₄NO₃ |

| Reaction Temperature | Ambient (exothermic) | 120 - 180°C[8] | 100 - 180°C[3] | 150 ± 10°C (evaporation)[2][3], 260 - 350°C (molten)[9][10] | 230 - 250°C[11] |

| pH Control | Neutralized to pH 7 ± 0.5 with LiOH[2][3] | N/A | N/A | N/A | N/A |

| Pressure | Atmospheric | Atmospheric | -0.02 to -0.092 MPa[3] | Atmospheric | Atmospheric |

| Final Product Form | Aqueous Solution | Anhydrous Solid | Anhydrous Solid | Anhydrous Solid | Molten Anhydrous Salt |

| Reported Moisture Content | N/A | < 1-2%[8] | 0.08%[2][3] | Extremely Low[9] | Anhydrous |

Experimental Protocols

Protocol 1: Synthesis via Neutralization of Lithium Carbonate and Subsequent Vacuum Drying

This protocol is a composite based on common laboratory and industrial practices.[2][3][4]

1. Reaction Setup:

-

In a well-ventilated fume hood, place a 5 L enamel reaction kettle (or an appropriately sized glass reactor for laboratory scale) equipped with a stirrer and an induced draft fan.

-

Add 1500 kg of pure water to the reactor.

2. Neutralization:

-

With stirring, slowly add 1500 kg of 98% nitric acid to the water.

-

Gradually add 800 kg of industrial-grade lithium carbonate to the nitric acid solution. The addition should be slow enough to control the effervescence.

-

After the addition of lithium carbonate is complete, continue stirring for 30 minutes.

-

Adjust the pH of the solution to 7 ± 0.5 by adding a small amount of lithium hydroxide (approximately 70 kg may be needed).

3. Purification (Optional):

-

If impurities are present in the starting materials, a precipitating agent such as oxalic acid or barium hydroxide can be added to remove ions like calcium, magnesium, and sulfate. The mixture is then filtered.

4. Evaporation:

-

Transfer the resulting this compound solution to an evaporator.

-

Evaporate the solution until the temperature of the liquid reaches 150°C ± 10°C.

5. Crystallization and Separation:

-

Cool the concentrated solution to 50°C ± 10°C to induce crystallization of hemihydrated this compound.

-

Separate the solid product from the mother liquor via centrifugation or filtration. The mother liquor can be recycled.

6. Vacuum Drying:

-

Place the wet hemihydrated this compound into a stainless steel bipyramid vacuum dryer.

-

Turn on the rotation, vacuum system, and heating.

-

Dry the product at a final temperature of 125°C under a vacuum of -0.092 MPa.

-

Once drying is complete, cool the anhydrous this compound powder to below 35°C before handling and packaging.

Protocol 2: Direct Synthesis from Molten Salt

This protocol is based on a patented method for direct production of anhydrous this compound.[11]

1. Reactor Setup:

-

Use a reactor capable of maintaining a temperature of 230-250°C and handling a molten salt.

-

Initially, a small amount of molten this compound is required to start the reaction.

2. Reaction:

-

Maintain the molten this compound in the reactor at approximately 235°C.

-

Prepare a mixture of anhydrous lithium carbonate and anhydrous ammonium nitrate.

-

Continuously or in batches, add the mixture of anhydrous reactants to the molten this compound.

-

The reactants will melt and react to form additional this compound, ammonia, water, and carbon dioxide, which will be evolved as gases.

3. Product Collection:

-

The molten anhydrous this compound can be continuously drawn off from the reactor.

-

The product can then be cooled and solidified into the desired form.

Process Visualizations

The following diagrams illustrate the logical workflows for the primary synthesis methods of anhydrous this compound.

Caption: Workflow for Neutralization and Vacuum Drying Synthesis.

Caption: Workflow for Evaporation to Molten Salt Method.

Caption: Workflow for Direct Molten Salt Synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. CN102807236A - Method for preparing this compound - Google Patents [patents.google.com]

- 4. Amasci.net - this compound synthesis [amasci.net]

- 5. quora.com [quora.com]

- 6. webqc.org [webqc.org]

- 7. LiOH + HNO3 → LiNO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102807237B - Method for preparing anhydrous this compound - Google Patents [patents.google.com]

- 10. CN102807237A - Method for preparing anhydrous this compound - Google Patents [patents.google.com]

- 11. US2959463A - Process for manufacture of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Lithium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of lithium nitrate (LiNO₃). It details the decomposition pathway, intermediate and final products, and the kinetics of the reaction. This document synthesizes data from various experimental studies, presenting quantitative findings in structured tables for comparative analysis. Detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Mass Spectrometry (MS), and X-ray Diffraction (XRD), are provided to facilitate the replication and expansion of these studies. Visual diagrams generated using Graphviz are included to illustrate the decomposition pathway and experimental workflows, offering a clear and concise understanding of the processes involved. This guide is intended for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of the thermal behavior of nitrate salts is crucial.

Introduction

This compound is an inorganic salt with significant applications in various fields, including as a heat transfer fluid in thermal energy storage systems and as an oxidizing agent in pyrotechnic compositions.[1] Its thermal stability is a critical parameter that dictates its suitability and safety in high-temperature applications. Unlike other alkali metal nitrates that typically decompose to form nitrites and oxygen, this compound undergoes a more complex decomposition to its oxide, nitrogen dioxide, and oxygen.[2][3] This unique behavior is attributed to the high polarizing power of the small lithium cation, which destabilizes the nitrate anion.[2]

Understanding the intricate mechanism of this compound's thermal decomposition is paramount for optimizing its applications and ensuring safe handling. This guide provides an in-depth analysis of the decomposition process, supported by experimental data and detailed methodologies.

Thermal Decomposition Pathway

The thermal decomposition of this compound is an endothermic process that primarily occurs at temperatures ranging from 475°C to 650°C.[4] The overall reaction proceeds as follows:

4LiNO₃(s) → 2Li₂O(s) + 4NO₂(g) + O₂(g) [4]

This reaction indicates that solid this compound decomposes to form solid lithium oxide, gaseous nitrogen dioxide, and oxygen. The evolution of the reddish-brown gas, nitrogen dioxide, is a characteristic feature of this decomposition.

While the above equation represents the main decomposition pathway, some studies suggest the possibility of an intermediate step involving the formation of lithium nitrite (LiNO₂) at controlled temperatures around 500°C, though the nitrite is less stable than other alkali metal nitrites and readily decomposes further.[2]

Experimental Protocols

The study of the thermal decomposition of this compound relies on several key analytical techniques. This section outlines the typical experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the decomposition temperature and mass loss associated with the process.[5]

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of finely ground this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina, platinum, or graphite).[6][7]

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as nitrogen or argon, to prevent side reactions. A typical flow rate is 20-50 mL/min.[6][8]

-

Heating Program: The sample is heated at a constant rate, commonly between 5°C/min and 20°C/min, over a temperature range that encompasses the decomposition, for instance, from room temperature to 750°C.[7]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy of decomposition and to identify phase transitions.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.

-

Reference: An empty, sealed pan is used as a reference.

-

Atmosphere: A purge gas, such as nitrogen, is used at a constant flow rate.

-

Heating Program: The sample and reference are heated at a constant rate, similar to TGA experiments (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. The area under the decomposition peak is integrated to calculate the enthalpy of decomposition (ΔHdecomp).

Mass Spectrometry (MS) of Evolved Gases

Coupling a mass spectrometer to a TGA instrument (TGA-MS) allows for the identification of the gaseous products evolved during decomposition.

-

Instrument: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA experiment is performed as described in section 3.1.

-

MS Analysis: As the sample decomposes, the evolved gases are transferred to the mass spectrometer. The MS continuously scans a range of mass-to-charge ratios (m/z) to identify the gaseous species. For the decomposition of this compound, characteristic m/z values for NO₂ (e.g., 46) and O₂ (e.g., 32) are monitored.

-

Data Analysis: The ion current for specific m/z values is plotted against temperature, providing a profile of the evolution of each gaseous product.

X-ray Diffraction (XRD) of Solid Residue

XRD is used to identify the crystalline structure of the solid residue remaining after the thermal decomposition.

-

Sample Preparation: The solid residue from a TGA or furnace experiment is collected and finely ground.

-

Instrument: An X-ray diffractometer.

-

Analysis: The sample is exposed to X-rays at various angles, and the diffraction pattern is recorded.

-

Data Interpretation: The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is compared with standard diffraction patterns from a database (e.g., the Materials Project database) to identify the crystalline phases present in the residue, confirming the formation of lithium oxide (Li₂O).

Data Presentation

This section summarizes the quantitative data on the thermal decomposition of this compound from various studies.

Table 1: Thermal Decomposition Temperatures of this compound from TGA

| Crucible Material | Onset Temperature (°C) | Peak Temperature (°C) | Reference |

| Platinum | 589.2 | - | [7] |

| Alumina (Al₂O₃) | 589.2 | - | [7] |

| Graphite | 589.2 | - | [7] |

| Not Specified | ~500-550 | - | [1] |

Note: The peak temperature is often determined from the derivative of the TGA curve (DTG) and may not always be reported.

Table 2: Thermochemical and Kinetic Data for this compound Decomposition

| Parameter | Value | Units | Reference |

| Melting Point | 255 | °C | [9] |

| Boiling Point (Decomposes) | 600 | °C | [9] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -482.3 | kJ/mol | [9] |

| Molar Enthalpy of Fusion (ΔfusH) | 25.5 | kJ/mol | [10] |

Conclusion

The thermal decomposition of this compound is a well-defined process that results in the formation of lithium oxide, nitrogen dioxide, and oxygen. This behavior, distinct from other alkali metal nitrates, is of significant interest in various scientific and industrial applications. The decomposition typically initiates at temperatures around 500-550°C and is complete by approximately 650°C.

The primary analytical techniques for characterizing this decomposition are TGA, DSC, MS, and XRD. TGA and DSC provide crucial information on the temperature range, mass loss, and energetics of the decomposition, while TGA-MS and XRD are essential for identifying the gaseous and solid products, respectively.

While the general mechanism is well-understood, further research could focus on a more detailed kinetic analysis under a wider range of experimental conditions to provide a more comprehensive set of activation energies and pre-exponential factors. Such data would be invaluable for the precise modeling and control of processes involving the thermal decomposition of this compound. This guide serves as a foundational resource for professionals working with this compound, enabling a deeper understanding of its thermal properties and facilitating further research and development.

References

- 1. How to Prevent this compound Decomposition in Process Heat Cycles [eureka.patsnap.com]

- 2. inorganic chemistry - Decomposition of LiNO3 - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. savemyexams.com [savemyexams.com]

- 4. quora.com [quora.com]

- 5. Thermogravimetric Analysis (TGA) for Determining Material Stability and Composition in Battery Components [labx.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound [chemister.ru]

Solubility of Lithium Nitrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium nitrate (LiNO₃) in a range of organic solvents. The information contained herein is intended to be a valuable resource for researchers and professionals in various scientific fields, including but not limited to battery technology, chemical synthesis, and pharmaceutical development. This document presents quantitative solubility data in a clear, tabular format, details common experimental protocols for solubility determination, and provides a visual workflow for assessing solubility.

Quantitative Solubility Data

The solubility of this compound in various organic solvents is a critical parameter for numerous applications. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection and process optimization.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Acetic Acid | 39 | 11.88 | [1] |

| Acetone | 20 | 2.4 | [1] |

| Acetonitrile | 25 | 2.99 | [1] |

| Diethyl Ether | Ambient | 0.026 | [1] |

| Ethanol | 0 | 29.9 | [1] |

| 20.1 | 31.6 | [1] | |

| 50 | 34.4 | [1] | |

| i-Amyl Alcohol | 25 | 9.5 | [1] |

| Pyridine | 25 | 38 | [1] |

| Dimethyl Sulfoxide (DMSO) | Ambient | 10 | [2] |

Table 2: Solubility of this compound in Selected Non-Aqueous Solvents (Mole Fraction, x)

| Solvent | Temperature (°C) | Solubility (x) | Reference |

| Ethanol | 25 | 0.113 | [3][4] |

| 35 | 0.119 | [3][4] | |

| 45 | 0.126 | [3][4] | |

| Acetonitrile | 25 | 0.038 | [3][4] |

| 35 | 0.041 | [3][4] | |

| 45 | 0.045 | [3][4] | |

| Dimethyl Carbonate (DMC) | 25 | 0.001 | [3][4] |

| 35 | 0.001 | [3][4] | |

| 45 | 0.002 | [3][4] | |

| Dimethyl Sulfoxide (DMSO) | 25 | 0.089 | [3][4] |

| 35 | 0.096 | [3][4] | |

| 45 | 0.104 | [3][4] | |

| Propylene Carbonate (PC) | 25 | 0.025 | [3][4] |

| 35 | 0.028 | [3][4] | |

| 45 | 0.031 | [3][4] |

Table 3: Solubility of this compound in Ether Solvents

| Solvent | Solubility (mol/L) | Reference |

| Tetrahydrofuran (THF) | ~0.5 | [5] |

| 1,3-Dioxolane (DOL) | ~0.8 | [5] |

| 1,2-Dimethoxyethane (DME) | ~1.5 | [5] |

| Triglyme (TRG) | ~2.0 | [5] |

| Tetraglyme (TEG) | > 3.0 | [5] |

Table 4: Solubility of this compound in Carbonate Solvents

| Solvent | Solubility (mol/L) | Reference |

| Ethylene Carbonate (EC) | ~0.7 | [6][7] |

| Ethylene Carbonate / Dimethyl Carbonate (EC/DMC) | < 0.12 | [6][8] |

Experimental Protocols

The accurate determination of this compound solubility is crucial for its application. The following are detailed methodologies for key experiments cited in the literature.

Isothermal Equilibrium Method

This method, also known as the static equilibrium method, is widely used for determining the solubility of salts in various solvents.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated liquid phase is then determined.

Apparatus:

-

Thermostatically controlled water bath or incubator

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or other suitable analytical instrument for concentration measurement.

Procedure:

-

Sample Preparation: An excess amount of anhydrous this compound is added to a known volume or mass of the organic solvent in a sealed glass vial.

-

Equilibration: The vials are placed in a thermostatically controlled bath set to the desired temperature. The solutions are continuously agitated using a magnetic stirrer to ensure thorough mixing and to facilitate the dissolution process. The equilibration time can vary depending on the solvent and temperature, but typically ranges from 24 to 72 hours. It is essential to ensure that solid-liquid equilibrium is achieved, which can be confirmed by analyzing samples at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the solid and liquid phases are allowed to separate. To ensure complete separation of the undissolved solid, the samples are typically centrifuged or filtered using a syringe filter suitable for the organic solvent. This step must be performed at the same temperature as the equilibration to avoid any changes in solubility.

-

Concentration Analysis: A precisely measured aliquot of the clear, saturated supernatant is carefully extracted. The aliquot is then diluted with an appropriate solvent to a concentration suitable for analysis. The concentration of lithium ions in the diluted solution is determined using a calibrated analytical technique such as ICP-OES.

-

Calculation: The solubility is then calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results can be expressed in various units, such as grams of solute per 100 g of solvent, molarity (mol/L), or mole fraction.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility.

Principle: A known mass of a saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then determined.

Apparatus:

-

Thermostatically controlled water bath or incubator

-

Sealed flasks

-

Analytical balance

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature with continuous stirring, as described in the isothermal equilibrium method.

-

Sampling: A precisely weighed amount of the clear, saturated solution is transferred to a pre-weighed container (e.g., a beaker or evaporating dish).

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This is typically done by heating the sample in an oven at a temperature below the decomposition temperature of this compound. For temperature-sensitive solvents, a vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Drying and Weighing: The container with the solid residue is then placed in a desiccator to cool to room temperature without absorbing atmospheric moisture. The final mass of the container and the dried solute is then measured. The process of heating, cooling, and weighing is repeated until a constant mass is obtained.

-

Calculation: The mass of the solute is the difference between the final constant mass and the mass of the empty container. The mass of the solvent is the difference between the initial mass of the saturated solution and the mass of the solute. The solubility is then expressed as the mass of solute per 100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound [chemister.ru]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures [escholarship.org]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hygroscopic Properties of Lithium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium nitrate (LiNO₃) is a highly hygroscopic inorganic salt with significant applications across various scientific and industrial sectors. Its pronounced ability to attract and absorb atmospheric moisture is a critical physicochemical property that dictates its handling, storage, and performance in diverse applications, including as a heat transfer fluid, an electrolyte additive in batteries, and in the synthesis of pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the hygroscopic characteristics of this compound, detailing its deliquescence, moisture sorption behavior, and the thermodynamics of its interaction with water. The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals who work with or encounter this compound in their studies.

Core Hygroscopic Properties

The hygroscopicity of this compound is characterized by its tendency to absorb water vapor from the surrounding environment. This property is primarily defined by the concepts of deliquescence and the moisture sorption isotherm.

Deliquescence and Critical Relative Humidity (CRH)

Deliquescence is the process by which a solid substance absorbs enough moisture from the air to dissolve and form a liquid solution.[2] The critical relative humidity (CRH) is the specific relative humidity at which this process begins at a given temperature. For this compound, the CRH at room temperature is approximately 52-55%.[3] This means that when exposed to an environment with a relative humidity at or above this threshold, solid this compound will begin to absorb water until it fully dissolves. The CRH of this compound is temperature-dependent, generally decreasing as the temperature rises.

Moisture Sorption Isotherm

Quantitative Data

For practical applications, quantitative data on the solubility and thermodynamic properties of this compound are essential.

Solubility of this compound in Water

The solubility of this compound in water is high and increases significantly with temperature. This high solubility is a key factor in its hygroscopic nature.

| Temperature (°C) | Solubility (g LiNO₃ / 100 g H₂O) |

| 20 | 52.2[1] |

| 28 | 90[1] |

| 100 | 234[1] |

Table 1: Solubility of this compound in Water at Various Temperatures

Thermodynamic Data

The interaction of this compound with water is an exothermic process, as indicated by its negative enthalpy of solution.

| Thermodynamic Property | Value |

| Enthalpy of Solution (ΔH°soln) | -2.5 kJ/mol[4] |

| Standard Enthalpy of Formation (solid) (ΔH°f, solid) | -483.1 kJ/mol[4] |

| Standard Enthalpy of Formation (aqueous) (ΔH°f, aq) | -485.6 kJ/mol[4] |

| Calculated Enthalpy of Hydration (ΔH°hyd) | -853 kJ/mol |

Table 2: Thermodynamic Properties of this compound

This compound-Water Phase Diagram

The phase diagram of the this compound-water system illustrates the physical state of the mixture at different temperatures and compositions. The system forms a trihydrate (LiNO₃·3H₂O) and exhibits eutectic behavior.

Caption: Schematic phase diagram of the this compound-water system.

Experimental Protocols for Hygroscopicity Determination

Several established methods are used to quantify the hygroscopic properties of materials like this compound.

Gravimetric Analysis

This is a fundamental method for determining moisture content. A detailed standard operating procedure (SOP) is as follows:

-

Preparation: A clean, dry, and tared weighing vessel is placed in a desiccator to cool to a constant temperature.

-

Initial Weighing: A precisely weighed sample of anhydrous this compound is placed in the weighing vessel.

-

Controlled Humidity Exposure: The open vessel containing the sample is placed in a chamber with a controlled relative humidity and temperature. Saturated salt solutions can be used to maintain specific humidity levels.[5]

-

Equilibration: The sample is exposed to the controlled environment for a sufficient period to reach equilibrium, where its mass no longer changes.

-

Final Weighing: The vessel is removed from the chamber, sealed, allowed to return to the initial temperature, and then weighed.

-

Calculation: The percentage of moisture uptake is calculated based on the initial and final weights of the sample.

Caption: Workflow for Gravimetric Analysis of Hygroscopicity.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a more sophisticated and automated gravimetric technique that continuously measures the mass of a sample as the relative humidity is systematically varied at a constant temperature.

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is typically dried in situ by exposing it to a stream of dry nitrogen or air (0% RH) until a stable mass is achieved.

-

Sorption Isotherm: The relative humidity is then increased in a stepwise manner. At each step, the instrument holds the humidity constant and monitors the sample's mass until equilibrium is reached (defined by a pre-set mass change over time).

-

Desorption Isotherm: After reaching the maximum desired relative humidity, the process is reversed, and the humidity is decreased in steps to generate the desorption isotherm.

-

Data Analysis: The resulting data provides a detailed moisture sorption-desorption profile, revealing the CRH, the presence of hysteresis, and any phase changes.

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Relevance to Drug Development

The hygroscopic nature of active pharmaceutical ingredients (APIs) and excipients is a critical consideration in drug development. For lithium-based medications, which are salts, understanding and controlling moisture uptake is essential for ensuring:

-

Stability: Moisture can lead to chemical degradation of the API and physical changes in the dosage form, such as caking, swelling, or dissolution.[5]

-

Dosage Uniformity: Changes in the hydration state of a hygroscopic API can alter its mass, leading to inaccuracies in dosing.

-

Manufacturing Processes: The flowability and compressibility of powders are significantly affected by moisture content, which can impact tablet and capsule manufacturing.

-

Packaging and Storage: Appropriate packaging with moisture barriers is necessary to protect hygroscopic drugs from environmental humidity and ensure their shelf life.

While this compound itself is not typically used as an active pharmaceutical ingredient, it serves as a precursor in the synthesis of lithium salts like lithium carbonate and lithium citrate, which are used as mood stabilizers in the treatment of bipolar disorder.[6] The hygroscopic properties of these downstream compounds are of great importance in their formulation into stable and effective drug products.

Conclusion

The hygroscopic properties of this compound are a defining characteristic of this compound, with significant implications for its use in scientific research and industrial applications, including those relevant to the pharmaceutical sector. A thorough understanding of its critical relative humidity, moisture sorption behavior, and the thermodynamics of its hydration is crucial for its proper handling, storage, and application. The experimental protocols outlined in this guide provide a framework for the accurate characterization of these properties, enabling researchers and drug development professionals to mitigate the challenges associated with moisture-sensitive materials and to harness their unique characteristics for innovative applications.

References

An In-depth Technical Guide to the Lithium Nitrate-Water Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lithium nitrate (LiNO₃) and water (H₂O) phase diagram. Understanding this binary system is critical for a range of applications, including the development of heat transfer fluids, thermal energy storage systems, and in various stages of chemical processing and drug formulation where controlled crystallization and solubility are paramount. This document summarizes key quantitative data, details common experimental protocols for phase diagram determination, and presents a visual representation of the system's phase relationships.

Core Concepts of the LiNO₃-H₂O System

The this compound-water system is a binary eutectic system with the formation of a stable hydrate. This compound is highly soluble in water, a characteristic that significantly influences the phase diagram.[1] The key features of this system include the depression of the freezing point of water upon the addition of this compound, the formation of a eutectic mixture, and the existence of a stable hydrate, this compound trihydrate (LiNO₃·3H₂O), which transitions to the anhydrous form at a specific temperature.[2][3] The salt is deliquescent, readily absorbing atmospheric moisture to form this hydrated state.[4][5]

Quantitative Data Summary

The following tables present a consolidated summary of the quantitative data for the this compound-water system, compiled from various experimental studies.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Temperature (K) | Solubility (g LiNO₃ / 100 g H₂O) |

| 0 | 273.15 | 53 |

| 20 | 293.15 | 52.2[4][5] |

| 28 | 301.15 | 90[4][5] |

| 40 | 313.15 | 145 |

| 60 | 333.15 | 182 |

| 100 | 373.15 | 234[4][5] |

Note: Solubility data can vary slightly between different sources due to experimental conditions.

Table 2: Key Transition Points in the LiNO₃-H₂O Phase Diagram

| Feature | Temperature (°C) | Temperature (K) | Composition (wt% LiNO₃) |

| Eutectic Point (Ice + LiNO₃·3H₂O) | -18.5 | 254.65 | ~32 |

| Melting Point of LiNO₃·3H₂O | 30.2 | 303.3 | 63.8 (Stoichiometric) |

| Peritectic Transition (LiNO₃·3H₂O → LiNO₃ + Liquid) | ~29.6 - 30 | ~302.75 - 303.15 | Incongruent melting, composition of liquid varies |

Note: The exact temperatures and compositions of invariant points can show minor variations in the literature. Some sources also mention a eutectic between this compound trihydrate and anhydrous this compound at 301.4 K.[6]

Experimental Protocols for Phase Diagram Determination

The determination of a phase diagram such as that for this compound and water involves several key experimental techniques. The following are detailed methodologies for the principal experiments.

Isothermal Solubility Measurement

This method is used to determine the concentration of a saturated solution at a constant temperature.

-

Objective: To determine the solubility of this compound in water at various equilibrium temperatures.

-

Apparatus: Constant temperature water bath, sealed glass ampoules or stirred flasks, analytical balance, filtration apparatus, and a method for composition analysis (e.g., gravimetric analysis, titration, or inductively coupled plasma atomic emission spectroscopy - ICP-AES).

-

Procedure:

-

An excess of anhydrous this compound is added to a known mass of deionized water in a series of sealed containers.

-

The containers are placed in a constant temperature bath and agitated for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, agitation is stopped, and the solid phase is allowed to settle.

-

A sample of the clear supernatant liquid is carefully extracted using a pre-heated or pre-cooled syringe with a filter to avoid crystallization or dissolution during sampling.

-

The extracted sample is weighed, and the concentration of this compound is determined by a suitable analytical method. For gravimetric analysis, the water is evaporated, and the remaining solid mass is measured.

-

This procedure is repeated at various temperatures to construct the solubility curve.

-

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is a powerful technique for identifying phase transitions such as melting points, eutectic temperatures, and hydrate decomposition.

-

Objective: To determine the temperatures of phase transitions in the LiNO₃-H₂O system.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A series of LiNO₃-H₂O mixtures with varying compositions are prepared and accurately weighed into DSC pans.

-

The pans are hermetically sealed to prevent changes in composition due to water evaporation.

-

Each sample is subjected to a controlled temperature program, typically involving cooling to a low temperature (e.g., -50°C) to ensure complete solidification, followed by a controlled heating ramp (e.g., 5-10°C/min).

-

The heat flow to or from the sample is monitored relative to a reference pan. Endothermic peaks on the heating curve correspond to phase transitions such as eutectic melting and the dissolution of solid phases. Exothermic peaks on cooling correspond to crystallization events.

-

The onset temperature of a peak is typically taken as the transition temperature. The eutectic temperature will be observed as a constant temperature peak across a range of compositions.

-

Visual Polythermal Method

This is a classical method for determining the liquidus line (the temperatures at which a solid first appears upon cooling a liquid solution).

-

Objective: To visually determine the saturation temperature for a solution of a given composition.

-

Apparatus: A jacketed glass vessel with a stirrer, a calibrated thermometer or thermocouple, and a controlled cooling/heating system.

-

Procedure:

-

A LiNO₃-H₂O mixture of known composition is placed in the vessel and heated until a clear, homogeneous solution is obtained.

-

The solution is then slowly cooled while being continuously stirred.

-

The temperature at which the first crystals appear is carefully noted. This is the liquidus temperature for that specific composition.

-

The solution can be gently heated to redissolve the crystals and the cooling process repeated to confirm the temperature.

-

This process is repeated for a series of different compositions to map out the liquidus curves of the phase diagram.

-

Visualization of the LiNO₃-H₂O Phase Diagram

The following diagram illustrates the key phase regions and transitions in the this compound-water system.

Caption: A schematic representation of the this compound-water phase diagram.

References

- 1. Measuring this compound Solubility Under Variable Temperature Conditions [eureka.patsnap.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound hydrate (LiNO3•xH2O)-Crystalline - FUNCMATER [funcmater.com]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Lithium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium nitrate (LiNO₃) is an inorganic salt with significant applications in various fields, including as a heat transfer medium, an oxidizing agent in pyrotechnics, and an electrolyte additive in lithium-ion batteries.[1][2] A thorough understanding of its structural and dynamic properties at the molecular level is crucial for optimizing its performance in these applications. Spectroscopic techniques provide powerful, non-destructive methods for probing the vibrational and electronic environments of the constituent ions (Li⁺ and NO₃⁻) in different physical states. This guide offers an in-depth technical overview of the core spectroscopic methods used to analyze this compound compounds: Raman spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document provides detailed experimental protocols, summarized quantitative data from various studies, and visual representations of key concepts to serve as a comprehensive resource for professionals working with this compound.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, encompassing Raman and FTIR techniques, investigates the vibrational modes of molecules. For this compound, these methods are particularly insightful for understanding the symmetry of the nitrate ion, the nature of the Li-O interaction, and the effects of the local environment (e.g., crystal lattice, solvent cage) on these species.

Raman Spectroscopy

Raman spectroscopy is an inelastic light scattering technique that provides information about the vibrational modes of a molecule. It is highly sensitive to the symmetry of molecular vibrations and is an excellent tool for studying the structure of this compound in its various phases.

This protocol outlines the general procedure for obtaining Raman spectra of a single crystal of anhydrous this compound.[3][4]

-

Sample Preparation:

-

Obtain a high-quality, anhydrous single crystal of this compound, typically a cube of a few millimeters on each side.[5]

-

Due to the hygroscopic nature of this compound, handle the crystal in a dry environment (e.g., a glovebox or a dry box) to prevent hydration.[3][6]

-

Mount the crystal on a goniometer to allow for precise orientation with respect to the incident laser beam and the collection optics.[3]

-

-

Instrumentation:

-

Data Acquisition:

-

Direct the laser beam onto a polished face of the oriented crystal.

-

Collect the Raman scattered light and disperse it using the double monochromator.

-

Detect the dispersed light using a sensitive detector, such as a photomultiplier tube.

-

Record the spectra under various polarization conditions to aid in the assignment of vibrational modes based on their symmetry.[3]

-

Acquire spectra over a suitable wavenumber range to capture both the internal vibrational modes of the nitrate ion and the external lattice modes.

-

The following tables summarize the observed Raman active vibrational modes for this compound in different states.

Table 1: Raman Spectral Data for Crystalline this compound [3][5][7]

| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) |

| ν₁ (A₁g) | NO₃⁻ Symmetric Stretch | 1071.0 |

| ν₃ (Eg) | NO₃⁻ Asymmetric Stretch | 1384.6 |

| ν₄ (Eg) | In-plane Bend | 735.4 |

| Lattice Mode | Translational Motion | 124.4 |

| Lattice Mode | Librational (Rotational) Motion | 237.2 |

Table 2: Raman Spectral Data for Molten this compound [8][9]

| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) |

| ν₁ | NO₃⁻ Symmetric Stretch | ~1061 |

| Lattice-like Mode | Librational Motion of NO₃⁻ | 143 |

Table 3: Raman Spectral Data for Aqueous this compound Solutions [10]

| Concentration Dependence (WSR 22 to 1) | Wavenumber Shift (cm⁻¹) | Half-Peak Width (cm⁻¹) |

| NO₃⁻ Symmetric Stretch | 1047 → 1062 | 14.5 → 25 |

| WSR: Water-to-Salt Molar Ratio |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a characteristic spectrum of its vibrational modes. It is complementary to Raman spectroscopy, as some vibrational modes may be active in one technique but not the other.

This protocol describes a common method for obtaining the FTIR spectrum of solid this compound using a KBr pellet.[11]

-

Sample Preparation:

-

Thoroughly dry high-purity this compound and potassium bromide (KBr) powder in an oven to remove any adsorbed water.

-

In a dry environment, grind a small amount of this compound (typically 1-2 mg) with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum by passing the IR beam through the KBr pellet.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the spectrum to identify the characteristic absorption bands of this compound.

-

The following table lists the major infrared absorption bands observed for solid this compound.

Table 4: FTIR Spectral Data for Solid this compound [12][13]

| Vibrational Mode | Assignment | Wavenumber (cm⁻¹) |

| ν₃ | NO₃⁻ Asymmetric Stretch | ~1321.5 |

| ν₂ | Out-of-plane Bend | ~824.68 |

| Li-O Modes | Li-O Vibrations | ~320 and ~280 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific atomic nuclei. For this compound, ⁷Li NMR is particularly useful for studying the coordination of the lithium ion and its interactions with the nitrate anion and solvent molecules.

This protocol provides a general procedure for acquiring ⁷Li NMR spectra of this compound in a deuterated solvent.[1][14][15]

-

Sample Preparation:

-

Dissolve a precisely weighed amount of anhydrous this compound in a suitable deuterated solvent (e.g., D₂O, acetonitrile-d₃, DMSO-d₆) in a clean, dry vial.[14]

-

The concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the millimolar to molar range.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.[1][16]

-

Transfer the clear solution into a clean, high-quality 5 mm NMR tube to a depth of approximately 4-5 cm.[1][14]

-

Cap the NMR tube securely.

-

-

Instrumentation:

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and optimal spectral resolution.

-

Acquire the ⁷Li NMR spectrum using a simple one-pulse sequence.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

The chemical shift of ⁷Li is sensitive to its coordination environment, including the solvent and the presence of counter-ions.

Table 5: ⁷Li NMR Chemical Shifts

| Compound/System | Solvent/Matrix | Chemical Shift (ppm) | Reference |

| 1 M LiCl (Reference) | D₂O | 0.0 | [17][18] |

| LiNO₃/diglyme electrolytes | diglyme | Varies with conc. | [19] |

| General range for Li-containing compounds | Various | -9 to +3 | [20] |

Note: The chemical shift of ⁷Li in this compound solutions is highly dependent on the solvent's Gutmann donor number and the extent of ion pairing.[21]

Visualization of Ionic Interactions in Solution

In aqueous solutions, this compound exists in an equilibrium between fully solvated, free ions and various types of ion pairs. The nature and proportion of these species are dependent on the concentration of the salt.[10]

References

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. DSpace [kb.osu.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Interpretation of the low frequency Raman spectra of molten this compound and molten silver nitrate - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Electrochemical Properties of Lithium Nitrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium nitrate (LiNO₃) is an inorganic salt that has garnered significant attention in the field of electrochemistry, particularly as a critical component in advanced lithium battery systems. Its primary role is often as an electrolyte additive, where it profoundly influences the interfacial chemistry, stability, and overall performance of batteries. LiNO₃ is instrumental in the formation of a stable solid electrolyte interphase (SEI) on lithium metal anodes, mitigating dendrite growth and improving cycling efficiency. This guide provides an in-depth overview of its core electrochemical properties, supported by experimental protocols and mechanistic diagrams.

Core Electrochemical Properties

The utility of this compound in electrochemical applications is dictated by three primary properties: its ionic conductivity, electrochemical stability window, and solubility in relevant electrolyte solvents.

Ionic Conductivity

Ionic conductivity (σ) is a measure of an electrolyte's ability to conduct lithium ions between the anode and cathode. While LiNO₃ is often an additive rather than the primary salt, its presence influences the overall conductivity of the electrolyte solution. High ionic conductivity is crucial for achieving high power density and efficient charge-discharge cycles in batteries.

Table 1: Ionic Conductivity of LiNO₃-Containing Electrolytes

| Electrolyte Composition | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |

|---|---|---|---|

| 1 M LiNO₃ in TEP/TTE (1:1, v/v) | 1.45 | 25 | [1] |

| LiNO₃ in carbonate solvents | 5 - 8 | Room Temperature | [2] |

| 0.4-1.0 M LiNO₃ in ether-based solvents | 7 - 9 | Room Temperature | [2] |

| LiNO₃ with Li₂SO₄ in carbonate-based electrolytes | 8 - 12 | Room Temperature | [2] |

| LiNO₃ in composite solid electrolytes | > 0.1 | Room Temperature | [3] |

| 0.5 m LiNO₃ in [EIm][NO₃] ionic liquid | ~12.5 | 25 | [4][5] |

| 3.0 m LiNO₃ in [EIm][NO₃] ionic liquid | ~2.5 | 25 |[4][5] |

Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which an electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is essential for high-voltage battery applications. LiNO₃ is known to participate in reductive decomposition at the anode to form a protective SEI layer, a process that occurs below approximately 1.7 V vs. Li/Li⁺[6][7]. Its oxidative stability is also a key factor for compatibility with high-voltage cathodes.

Table 2: Electrochemical Stability of LiNO₃-Containing Electrolytes

| Electrolyte System | Stability Window (V vs. Li/Li⁺) | Method | Reference |

|---|---|---|---|

| 1 M LiNO₃ in TEP/TTE | Up to 4.6 | Not Specified | [1] |

| 5 M Aqueous LiNO₃ | ~2.3 (from -0.55 to 1.75 V vs. SHE) | Stepped Constant Current | [8] |

| LiNO₃ in Li/LFP cells | 2.5 - 4.0 | EIS | [1] |

| LiNO₃ in Li/NCA cells | 3.0 - 4.3 | EIS |[1] |

Solubility

The solubility of LiNO₃ is highly dependent on the solvent system, which is a critical consideration for its practical application. It exhibits poor solubility in common linear and cyclic carbonate solvents but is highly soluble in ether-based solvents and water. This limited solubility in carbonate electrolytes has historically restricted its use in high-voltage lithium-ion batteries, although strategies to enhance its dissolution are actively being researched[7][9].

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility ( g/100g of solvent) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 53 | 0 | [10] |

| Water | 70 | 20 | [10][11][12] |

| Water | 234 | 100 | [12] |

| Acetone | 2.4 | 20 | [10][13] |

| Ethanol | 31.6 | 20.1 | [10][13] |

| Liquid Ammonia | 243.66 | 25 | [10] |

| Pyridine | 38 | 25 | [10] |

| Diethyl Ether | 0.026 | Not Specified | [10] |

| Acetonitrile | 2.99 | 25 |[10] |

Role as an Electrolyte Additive

The most significant contribution of LiNO₃ in lithium batteries is its function as an additive to engineer the anode-electrolyte interface.

Solid Electrolyte Interphase (SEI) Formation

When used as an additive, LiNO₃ is preferentially reduced on the lithium metal anode surface. This multi-step reduction process forms a stable, inorganic-rich SEI layer. This SEI is highly conductive to Li⁺ ions but electronically insulating, which prevents further electrolyte decomposition and suppresses the formation of lithium dendrites. The primary components of this SEI include lithium nitride (Li₃N), lithium oxide (Li₂O), and other lithium nitrogen oxides (LiNₓOᵧ)[6][14][15].

The reduction mechanism proceeds in two main steps:

-

First Reduction (<1.7 V vs. Li/Li⁺): The nitrate anion (NO₃⁻) is reduced to nitrite (NO₂⁻) and lithium oxide (Li₂O). 2Li⁺ + 2e⁻ + LiNO₃ → LiNO₂ + Li₂O

-

Second Reduction: The newly formed LiNO₂ is further reduced to form highly conductive lithium nitride (Li₃N) and additional Li₂O. 6Li⁺ + 6e⁻ + LiNO₂ → Li₃N + 2Li₂O

Interaction in Lithium-Sulfur (Li-S) Batteries

In Li-S batteries, LiNO₃ plays a crucial role in suppressing the "polysulfide shuttle" effect, a major cause of capacity fade. Soluble lithium polysulfides (Li₂Sₓ) migrate to the lithium anode and react with it, leading to the loss of active material. LiNO₃ synergistically interacts with these polysulfides to form a stable passivation layer on the anode surface composed of species like lithium sulfite (Li₂SO₃) and lithium sulfate (Li₂SO₄)[16][17][18]. This layer effectively blocks the parasitic reactions between the polysulfides and the lithium metal, enhancing the battery's cycle life and Coulombic efficiency[16][18][19].

Experimental Protocols

Accurate characterization of electrochemical properties is paramount. The following sections detail standard methodologies for measuring ionic conductivity, electrochemical stability, and solubility.

Protocol for Ionic Conductivity Measurement

Method: Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the bulk ionic conductivity of a LiNO₃-containing electrolyte.

Procedure:

-

Cell Assembly: Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel or lithium metal) separated by a fixed-thickness separator or spacer soaked in the electrolyte. The cell assembly should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination.

-

Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer (FRA).

-

EIS Measurement: Apply a small AC voltage perturbation (typically 5-10 mV) across a wide frequency range (e.g., 1 MHz to 0.1 Hz) at a constant DC potential (usually the open-circuit potential).

-

Data Analysis:

-

Plot the impedance data on a Nyquist plot (-Z'' vs. Z').

-

The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R_b) of the electrolyte.

-

Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the separator/electrolyte layer and A is the electrode area.

-

Protocol for Electrochemical Stability Window (ESW) Measurement

Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

Objective: To determine the oxidative and reductive stability limits of the electrolyte.

Procedure:

-

Cell Assembly: Assemble a three-electrode cell in a glovebox.

-

Working Electrode (WE): An inert material like platinum, glassy carbon, or stainless steel.

-

Reference Electrode (RE): Lithium metal foil.

-

Counter Electrode (CE): Lithium metal foil.

-

The electrodes are immersed in the LiNO₃-containing electrolyte.

-

-

Anodic (Oxidation) Scan: Perform an LSV by scanning the potential of the WE from the open-circuit voltage (OCV) to a high positive potential (e.g., 5-6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).

-

Cathodic (Reduction) Scan: Perform a separate LSV by scanning the potential from OCV to a negative potential (e.g., -0.5 V vs. Li/Li⁺).

-

Data Analysis:

-

Plot the resulting current versus the applied potential.

-

Define a threshold current density (e.g., 0.01-0.1 mA/cm²) to mark the onset of electrolyte decomposition.

-

The potentials at which the current density crosses this threshold are defined as the anodic and cathodic stability limits. The ESW is the difference between these two potentials.

-

Protocol for Solubility Measurement

Method: Shake-Flask Method

Objective: To determine the thermodynamic solubility of LiNO₃ in a specific solvent.

Procedure:

-

Sample Preparation: Add an excess amount of anhydrous LiNO₃ powder to a known volume or mass of the desired solvent in a sealed vial. This ensures a saturated solution with undissolved solid present.

-

Equilibration: Place the vial in a temperature-controlled shaker or agitator. Agitate the mixture for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved salt and the solid phase[20][21][22].

-

Phase Separation: After equilibration, allow the solid to settle. Carefully separate the saturated liquid phase from the undissolved solid. This is typically done by centrifugation followed by decanting the supernatant, or by filtration through a fine-porosity filter[20][23].

-

Concentration Analysis: Accurately determine the concentration of Li⁺ or NO₃⁻ ions in the clear, saturated solution. Common analytical techniques include:

-

Inductively Coupled Plasma (ICP) for Li⁺ concentration.

-

Ion Chromatography (IC) for NO₃⁻ concentration.

-

Gravimetric analysis (evaporating the solvent and weighing the residual salt).

-

-

Calculation: Express the solubility in desired units, such as moles per liter (M) or grams of solute per 100g of solvent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound vs Lithium Sulfate: Conductivity Comparison in Electrolytes [eureka.patsnap.com]

- 3. Quantify this compound’s Electrical Conductivity Variations with Temperature [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. qianggroup.com [qianggroup.com]

- 8. web.stanford.edu [web.stanford.edu]

- 9. An inorganic-rich SEI induced by LiNO3 additive for a stable lithium metal anode in carbonate electrolyte - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. This compound [chemister.ru]

- 11. This compound | 7790-69-4 [chemicalbook.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. 硝酸锂 ≥99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. osti.gov [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. eta.lbl.gov [eta.lbl.gov]

- 19. The synergetic interaction between $\mathrm{LiNO_3}$ and lithium polysulfides for suppressing shuttle effect of lithium-sulfur batteries (Journal Article) | OSTI.GOV [osti.gov]

- 20. enamine.net [enamine.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Comprehensive Technical Guide to the Thermodynamic Data on Lithium Nitrate Formation

This technical guide provides an in-depth overview of the thermodynamic data associated with the formation of lithium nitrate (LiNO₃). It is intended for researchers, scientists, and professionals in drug development and other relevant fields who require a thorough understanding of the energetic properties of this compound. This document presents key thermodynamic parameters, detailed experimental protocols for their determination, and visual representations of the underlying processes.

Core Thermodynamic Data

The formation of this compound from its constituent elements in their standard states is an exothermic process, indicating a release of energy and the formation of a stable compound. The key thermodynamic parameters for the formation of solid this compound at standard conditions (298.15 K and 1 bar) are summarized in the table below.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -482.3 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | -389.5 | kJ/mol |

| Standard Molar Entropy | S° | 105 | J/(mol·K) |

These values are crucial for predicting the spontaneity and equilibrium of reactions involving this compound.

Formation Reaction Pathway

The standard formation reaction of this compound from its elements in their standard states can be represented as follows:

Li(s) + 1/2 N₂(g) + 3/2 O₂(g) → LiNO₃(s)

The following diagram illustrates this theoretical formation pathway.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of this compound is typically determined indirectly using solution calorimetry and the application of Hess's Law. A common experimental approach involves the neutralization reaction of lithium carbonate (Li₂CO₃) with nitric acid (HNO₃).

Experimental Protocol: Solution Calorimetry

This protocol outlines the determination of the enthalpy of neutralization of lithium carbonate with nitric acid, which can then be used to calculate the standard enthalpy of formation of this compound.

Materials and Equipment:

-

High-precision solution calorimeter (e.g., a "coffee-cup" calorimeter for demonstration, or a more sophisticated isothermal or isoperibol calorimeter for high-accuracy measurements)

-

Digital thermometer with a precision of at least ±0.1 °C

-

Magnetic stirrer and stir bar

-

Analytical balance with a precision of at least ±0.001 g

-

Volumetric flasks, pipettes, and burettes

-

Lithium carbonate (Li₂CO₃), anhydrous, high purity

-

Nitric acid (HNO₃), standardized solution (e.g., 2.00 M)

-

Deionized water

Procedure:

-

Calorimeter Calibration: The heat capacity of the calorimeter must be determined. This is typically done by mixing known amounts of hot and cold water or by using a reaction with a well-known enthalpy change.

-

Reactant Preparation:

-

Accurately weigh a specific amount of anhydrous lithium carbonate (e.g., ~1.5 g).

-

Precisely measure a known volume of the standardized nitric acid solution (e.g., 50.0 mL of 2.00 M HNO₃) and transfer it into the calorimeter.

-

-

Temperature Measurement:

-

Allow the nitric acid solution in the calorimeter to reach thermal equilibrium while stirring gently.

-

Record the temperature at regular intervals (e.g., every 30 seconds) for several minutes to establish a stable initial temperature (T_initial).

-

-

Reaction Initiation:

-

Rapidly and completely add the weighed lithium carbonate to the nitric acid in the calorimeter.

-

Continue to stir the solution and record the temperature at regular intervals as it changes.

-

Monitor the temperature until it reaches a maximum or minimum and then begins to return to the baseline, or until it stabilizes at a new temperature (T_final).

-

-

Data Analysis:

-

Plot a graph of temperature versus time to determine the change in temperature (ΔT) for the reaction, extrapolating the pre- and post-reaction temperature readings to the time of mixing to correct for heat loss to the surroundings.

-

Calculate the heat absorbed or released by the solution (q_solution) using the formula: q_solution = m_solution * c_solution * ΔT where m_solution is the mass of the final solution and c_solution is its specific heat capacity (often assumed to be that of water, 4.184 J/g·°C, for dilute solutions).

-

Calculate the heat absorbed or released by the calorimeter (q_calorimeter) using: q_calorimeter = C_calorimeter * ΔT where C_calorimeter is the heat capacity of the calorimeter.

-

The total heat of reaction (q_rxn) is: q_rxn = -(q_solution + q_calorimeter)

-

Calculate the molar enthalpy of reaction (ΔH_rxn) by dividing q_rxn by the number of moles of the limiting reactant (in this case, lithium carbonate).

-

Calculation of Enthalpy of Formation using Hess's Law:

The enthalpy of the reaction Li₂CO₃(s) + 2HNO₃(aq) → 2LiNO₃(aq) + H₂O(l) + CO₂(g) is determined experimentally. To find the standard enthalpy of formation of solid LiNO₃, this value is combined with the known standard enthalpies of formation of Li₂CO₃(s), HNO₃(aq), H₂O(l), and CO₂(g), as well as the enthalpy of solution of LiNO₃.

The following diagram illustrates the workflow for this experimental determination.

This comprehensive guide provides the essential thermodynamic data for the formation of this compound and a detailed methodology for its experimental determination. The provided information is critical for researchers and scientists working with this compound in various applications.

A Historical Overview of Lithium Nitrate's Discovery and Early Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium nitrate (LiNO₃), a simple inorganic salt, has a history deeply intertwined with the discovery of the element lithium itself. This whitepaper provides a detailed historical overview of the discovery of lithium and the subsequent initial research into its nitrate salt. The content herein is curated for a technical audience, emphasizing the experimental protocols and quantitative data from the early 19th century, a period of foundational advancements in modern chemistry.

The Dawn of a New Element: The Discovery of Lithium

The journey to uncovering this compound begins with the discovery of its constituent metallic element, lithium. In 1817 , the Swedish chemist Johan August Arfwedson , working in the laboratory of the renowned chemist Jöns Jacob Berzelius, made a pivotal discovery while analyzing petalite ore (LiAlSi₄O₁₀) from the island of Utö, Sweden.[1][2][3][4][5] Arfwedson identified a new alkali metal, which he named "lithion" from the Greek word "lithos" (meaning stone) to signify its mineral origin, a contrast to the plant-based origins of sodium and potassium.[1][6]

While Arfwedson was the first to identify lithium as a new element, he was unable to isolate the pure metal.[1][7] The first successful isolation of elemental lithium was achieved in 1818 by the English chemist Sir Humphry Davy and, independently, by William Thomas Brande , through the electrolysis of lithium oxide.[5]

A significant early observation regarding lithium salts was made in 1818 by Christian Gmelin , who noted that they impart a vibrant crimson color to a flame, a characteristic that would become a key analytical indicator for the element.[1]

Logical Flow of Discovery

Caption: Logical flow of the discovery of Lithium.

Early Synthesis and Characterization of this compound

Following the discovery of lithium, the immediate next step for chemists of the era was to prepare and characterize its various salts to understand its chemical properties. While a definitive first synthesis of this compound is not explicitly documented in a single, readily available source, it is highly probable that Arfwedson, Berzelius, or Gmelin prepared it shortly after 1817 as part of their systematic investigation of the new alkali metal.

The most straightforward and likely method employed for its initial synthesis would have been the reaction of the newly discovered "lithia" (lithium carbonate or lithium hydroxide) with nitric acid, a common and well-understood reaction at the time.[8][9][10]

Experimental Protocol: Early Synthesis of this compound (Probable Method)

Based on the chemical knowledge of the early 19th century, the synthesis of this compound would have likely followed these steps:

-

Preparation of Lithia: Lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH) was first obtained from the petalite ore through a series of chemical treatments.

-

Neutralization Reaction: A carefully weighed amount of lithia was dissolved in water.

-

Addition of Nitric Acid: Nitric acid (HNO₃) was then added dropwise to the lithia solution. The reaction would have been monitored for the cessation of effervescence (in the case of lithium carbonate) or by using litmus paper to test for neutrality.

-

Evaporation and Crystallization: The resulting solution of this compound was gently heated to evaporate the excess water.

-

Isolation of Crystals: Upon cooling, crystals of this compound would form and could be isolated for further study.

Experimental Workflow: Early Synthesis

Caption: Probable workflow for the early synthesis of this compound.

Early Research on the Properties of this compound

Detailed quantitative data from the earliest studies on this compound are scarce in modern compilations. However, by the mid-19th century, more systematic investigations of its properties were undertaken. The following table summarizes some of the early reported properties of this compound. It is important to note that the purity of the samples and the precision of the instruments used in the 19th century were not to the standards of modern chemistry, which may account for variations in the reported values.

| Property | Reported Value (19th Century) | Modern Value (for comparison) |

| Melting Point | Not widely reported in the earliest literature. | 264 °C[8][10][11] |

| Solubility in Water | Described as very soluble and deliquescent. | 52.2 g/100 mL at 20 °C[9] |

| Density | Not widely reported in the earliest literature. | 2.38 g/cm³[8][11] |

| Crystal Form | Crystalline solid. | Trigonal[12] |

Experimental Protocols for Property Determination (19th Century)

The methodologies for determining these properties in the 19th century were rudimentary by today's standards but laid the groundwork for modern analytical techniques.

-

Melting Point: The melting point of a substance was typically determined by placing a small sample in a capillary tube attached to a thermometer and heating it in a liquid bath (such as sulfuric acid or paraffin). The temperatures at which the substance began to melt and completely liquefied were recorded.

-

Solubility: Solubility was determined by preparing a saturated solution of the salt in a given solvent (usually water) at a specific temperature. A known volume of the saturated solution was then carefully evaporated to dryness, and the mass of the remaining salt was measured.

-

Density: The density of a solid was often determined by the displacement method. A known mass of the substance was added to a graduated cylinder containing a known volume of a liquid in which the substance was insoluble. The change in volume of the liquid was then used to calculate the density of the solid. For soluble salts like this compound, a saturated solution of known concentration would be prepared, and its density would be measured using a pycnometer (a glass flask with a precise volume).

Conclusion

The discovery and initial investigation of this compound were direct and essential consequences of the discovery of lithium itself. While the very first synthesis is not attributed to a single definitive publication, the work of Arfwedson, Berzelius, and Gmelin in the years following 1817 undoubtedly included the preparation and preliminary characterization of this salt. The early research, though lacking the precision of modern analytical chemistry, successfully established the fundamental properties of this compound and paved the way for its future applications in various scientific and industrial fields. This historical foundation is crucial for understanding the evolution of lithium chemistry and its significance in contemporary research and development.

References

- 1. Lithium - Wikipedia [en.wikipedia.org]

- 2. Johan August Arfwedson - Wikipedia [en.wikipedia.org]

- 3. Lifthium Energy - Lithium: the omnipresent energy [lifthium.com]

- 4. britannica.com [britannica.com]

- 5. Johan August Arfwedson – Wikipedia [de.wikipedia.org]

- 6. noemamag.com [noemamag.com]

- 7. lindahall.org [lindahall.org]

- 8. WebElements Periodic Table » Lithium » this compound [webelements.com]

- 9. This compound - Wikipedia [en.wikipedia.org]